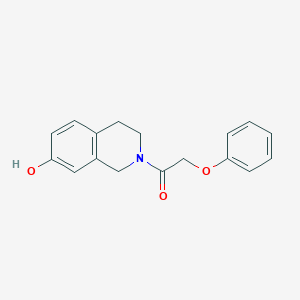
cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that has been found to have significant effects on the body's endocannabinoid system. This compound was first synthesized in the 1990s and has since been studied extensively for its potential applications in scientific research.
Mécanisme D'action
Cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone works by binding to the CB1 and CB2 receptors in the body's endocannabinoid system. This binding activates a series of biochemical pathways that can have a number of different effects on the body, including the modulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been found to have a number of different biochemical and physiological effects on the body, including the modulation of pain, inflammation, and other physiological processes. This compound has also been found to have potential applications in the treatment of certain types of cancer, as well as in the management of other chronic conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is its ability to selectively target the CB1 and CB2 receptors in the body's endocannabinoid system. This makes it a useful tool for studying the effects of cannabinoids on these receptors, as well as for developing new treatments for a variety of different conditions. However, there are also limitations to the use of cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone in lab experiments, including the potential for toxicity and the need for specialized equipment and reagents.
Orientations Futures
There are a number of different future directions for research on cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone, including the development of new synthetic cannabinoids with improved properties and the exploration of new applications for this compound in the treatment of a variety of different conditions. Other potential areas of research include the identification of new targets for cannabinoids in the body's endocannabinoid system and the development of new methods for synthesizing and purifying these compounds.
Méthodes De Synthèse
The synthesis of cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves several steps, including the formation of an isoquinoline ring and the addition of a cyclopropyl group to the molecule. This process requires a high degree of skill and precision, as well as specialized equipment and reagents.
Applications De Recherche Scientifique
Cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been used extensively in scientific research to study the effects of cannabinoids on the body's endocannabinoid system. This compound has been found to have a number of potential applications, including the treatment of chronic pain, inflammation, and other conditions.
Propriétés
IUPAC Name |
cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-4-3-9-5-6-14(8-11(9)7-12)13(16)10-1-2-10/h3-4,7,10,15H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCXWZDBISQRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

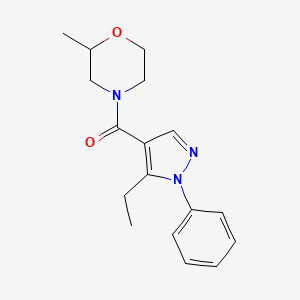
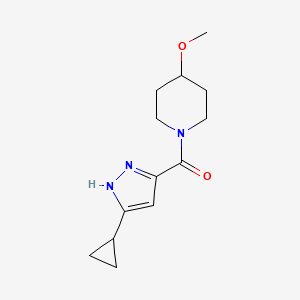
![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)

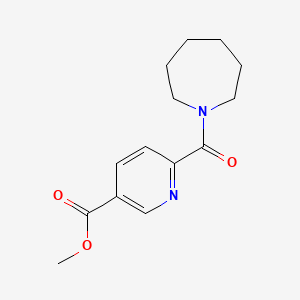

![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
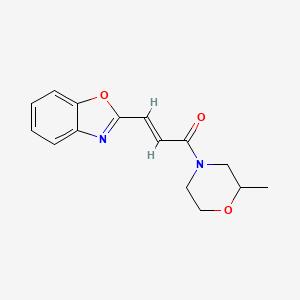

![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)
